molecular formula C18H22N2O4 B2560681 Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate CAS No. 1210639-31-8

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate

Cat. No.: B2560681
CAS No.: 1210639-31-8
M. Wt: 330.384
InChI Key: PNRYBDJDKBSRTB-UHFFFAOYSA-N
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Description

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a complex ether-amide side chain. The structure includes a cyclohexyl ring bearing a cyano group, a methylamino moiety, and an oxoethoxy linker bridging the aromatic and aliphatic components.

Properties

IUPAC Name

methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRYBDJDKBSRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate typically involves multiple steps. One common method includes the reaction of methyl 3-hydroxybenzoate with 2-bromoethyl acetate to form an intermediate, which is then reacted with 1-cyanocyclohexylmethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate, we analyze its structural and functional similarities/differences with three related compounds from the evidence:

Structural Analog: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k)

  • Core Structure : Shares a benzoate ester backbone but diverges via a triazine ring substitution.
  • Functional Groups: Contains methoxy (-OCH₃), formyl (-CHO), and triazine groups, contrasting with the cyano and methylamino groups in the target compound.
  • Synthesis : Prepared via stepwise nucleophilic substitution on trichlorotriazine, involving DIPEA as a base and column chromatography for purification (90% yield). This highlights the importance of sequential reactions for complex heterocyclic systems .
  • Applications: Triazine derivatives are often used in agrochemicals or polymers, whereas the target compound’s cyano group may favor coordination chemistry or nitrile-specific reactivity.

Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Core Structure : Benzamide derivative with a hydroxyalkyl side chain.
  • Functional Groups: Features an amide (-CONH-) and hydroxyl (-OH) group, compared to the target’s ester and cyano groups.
  • Reactivity: The N,O-bidentate directing group in this compound enables metal-catalyzed C–H functionalization. In contrast, the cyano group in the target compound could act as a ligand for transition metals or participate in click chemistry (e.g., nitrile-oxide cycloadditions) .
  • Characterization : Both compounds were analyzed via NMR and X-ray crystallography, underscoring the need for multi-technique validation in complex molecules.

Structural Fragment Analog: Methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate

  • Core Structure : Benzoate ester with a cyclohexyl-ethoxy substituent.
  • Functional Groups: Lacks the cyano and methylamino groups but includes a hydroxyethyl (-CH₂CH₂OH) moiety.
  • Physicochemical Properties: The hydroxyethyl group enhances hydrophilicity, whereas the target compound’s cyano group may increase polarity but reduce solubility in aqueous media.
  • Synthesis : Similar etherification strategies (e.g., nucleophilic substitution) may apply, though the target compound’s amide linkage requires carbodiimide-mediated coupling or active ester intermediates.

Data Table: Comparative Analysis of Key Features

Property Target Compound Compound 5k N-(2-Hydroxy...)benzamide Methyl 2-[2-...]benzoate
Molecular Weight ~380–400 g/mol (estimated) 502.48 g/mol ~235 g/mol ~320–350 g/mol (estimated)
Key Functional Groups Ester, cyano, methylamino, ether Triazine, formyl, methoxy, ester Amide, hydroxyl Ester, hydroxyethyl, cyclohexyl
Synthetic Yield N/A 90% Not specified Not specified
Characterization Methods Likely NMR, IR, MS (inferred) NMR, MPLC NMR, X-ray, elemental analysis Synonym listings (limited data)
Potential Applications Coordination chemistry, nitrile reactions Agrochemicals, polymers C–H functionalization catalysts Surfactants, solubilizing agents

Research Findings and Insights

  • Synthetic Challenges : The target compound’s amide-ether linkage and sterically hindered cyclohexyl group may complicate synthesis, requiring optimized coupling conditions (e.g., DIPEA as a base, as in ) and chromatographic purification.
  • Reactivity: The cyano group’s electron-withdrawing nature could activate adjacent electrophilic sites, enabling nucleophilic additions or metal coordination, contrasting with the hydroxyl-directed reactivity in .
  • Thermal Stability : The cyclohexyl group may enhance thermal stability compared to linear alkyl chains in analogs like , though this requires experimental validation.

Biological Activity

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.32 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease treatments.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study 1AntioxidantIn vitro assaysReduced levels of lipid peroxidation and increased antioxidant enzyme activity (SOD, GSH)
Study 2Anti-inflammatoryAnimal model (endometriosis)Decreased expression of COX-2 and pro-inflammatory cytokines; reduced lesion size
Study 3NeuroprotectiveCell cultureIncreased cell viability in neuronal cell lines exposed to oxidative stress

Case Study 1: Antioxidant Effects in Endometriosis

A study investigating the effects of this compound on endometriosis demonstrated significant reductions in oxidative stress markers. The treatment led to a decrease in lesion size and inflammation, suggesting its potential as a therapeutic agent for this condition .

Case Study 2: Neuroprotection in Oxidative Stress Models

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced apoptosis in neuronal cells. Results indicated that it significantly enhanced cell survival rates and reduced markers of apoptosis, highlighting its potential application in treating neurodegenerative diseases .

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